molecular formula C6H8N2O B13928228 6-(Methylamino)pyridin-3-OL

6-(Methylamino)pyridin-3-OL

Cat. No.: B13928228
M. Wt: 124.14 g/mol
InChI Key: GLMOETVLMWPNRJ-UHFFFAOYSA-N
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Description

6-(Methylamino)pyridin-3-ol (CAS: 1196154-64-9) is a pyridine derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This chemical compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring both a methylamino group and a hydroxyl group on the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. Notably, this and closely related aminopyridine scaffolds are utilized in patented pharmaceutical preparations as key components in bioactive molecules, such as N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides . This highlights its specific research value in the development of potential therapeutic agents. The product is supplied with a guaranteed purity of 98% and is intended for use in a controlled laboratory setting by qualified researchers . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

6-(methylamino)pyridin-3-ol

InChI

InChI=1S/C6H8N2O/c1-7-6-3-2-5(9)4-8-6/h2-4,9H,1H3,(H,7,8)

InChI Key

GLMOETVLMWPNRJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Direct Amination of Pyridin-3-ol Derivatives

A principal synthetic route involves nucleophilic substitution on a halogenated pyridin-3-ol precursor, such as 6-chloropyridin-3-ol, with methylamine. This reaction typically proceeds under mild conditions in an organic solvent like tetrahydrofuran (THF) at temperatures ranging from 0 to 25 °C. The methylamine acts as a nucleophile, displacing the chlorine atom at the 6-position to form the methylamino substituent.

  • Reaction Scheme:

    6-chloropyridin-3-ol + methylamine → this compound

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) or similar aprotic solvent
    • Temperature: 0–25 °C
    • Time: Several hours to ensure completion
    • Purification: Crystallization or chromatographic techniques to isolate the pure product

This method is analogous to the preparation of 6-(methylamino)pyridin-3-ylboronic acid hydrochloride, where 6-chloropyridin-3-ylboronic acid reacts with methylamine under similar conditions.

Alternative Synthetic Routes via Protected Intermediates

In some cases, the synthesis may proceed via protected intermediates or derivatives such as 2-methoxy-6-(methylamino)pyridine, which can be converted to the target compound by demethylation of the methoxy group to yield the hydroxyl group at the 3-position.

  • Example:

    2-chloro-6-methoxypyridine reacts with aqueous methylamine at elevated temperatures (around 170 °C) in a sealed tube for several hours to yield 2-methoxy-6-(methylamino)pyridine, which can be further transformed chemically to this compound.

  • Reaction Conditions:

    • Solvent: Water (aqueous methylamine solution)
    • Temperature: 170 °C (sealed tube)
    • Time: 7 hours
    • Purification: Extraction with dichloromethane, drying, and column chromatography

This approach, although less direct, allows for structural modifications and exploration of analogues.

Industrial Scale and Continuous Flow Methods

Industrial synthesis of this compound or closely related compounds often employs automated reactors and continuous flow systems to optimize yield and purity. These systems allow precise control over reaction parameters and minimize by-product formation.

  • Key Features:

    • Automated dosing of reagents
    • Temperature control within narrow ranges (0–25 °C)
    • Continuous removal of product to drive equilibrium
    • Use of environmentally benign solvents and reagents when possible

Such processes are designed to be scalable and reproducible, ensuring consistent product quality for pharmaceutical or material science applications.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Aromatic Substitution

The core reaction mechanism for the preparation involves nucleophilic aromatic substitution (S_NAr) of the halogen substituent by methylamine. The electron-deficient pyridine ring facilitates this substitution, especially when the leaving group is chlorine.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 6-chloropyridin-3-ol Methylamine, THF, 0–25 °C Moderate Direct amination, purification by crystallization or chromatography
High-temperature sealed tube 2-chloro-6-methoxypyridine Aqueous methylamine, 170 °C, 7 h sealed tube 31 Produces 2-methoxy-6-(methylamino)pyridine intermediate
Industrial continuous flow 6-chloropyridin-3-ol Automated reactors, optimized conditions High Scalable, reproducible, environmentally optimized

Research Findings and Applications

  • The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in organic synthesis.

  • It is investigated as a biochemical probe and potential enzyme inhibitor in medicinal chemistry, especially in cancer research.

  • Industrial processes focus on minimizing impurities such as tungsten from oxidation catalysts and improving yield by in situ oxidation methods.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylamino)pyridin-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyridin-3-OL involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-(Methylamino)pyridin-3-OL with key analogs, highlighting substituent effects on properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) pKa (Predicted) Key Applications/Notes References
This compound C₆H₈N₂O 124.14 -NHCH₃ (6), -OH (3) ~8.5–9.5* Research chemical; potential ligand
3-Hydroxy-6-methylpyridine C₆H₇NO 109.13 -CH₃ (6), -OH (3) N/A Lab chemical; simpler analog
6-Iodo-5-methoxypyridin-3-ol C₆H₆INO₂ 251.02 -I (6), -OCH₃ (5), -OH (3) N/A Halogenated intermediate
6-(3-Methoxyphenoxy)pyridin-3-ol C₁₂H₁₁NO₃ 217.22 -O-(3-OCH₃Ph) (6), -OH (3) N/A Discontinued due to stability/synthesis
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol C₁₂H₁₁NO₂ 201.22 -Ph(3-CH₂OH) (6), -OH (3) 9.11 High thermal stability (bp 468.2°C)

*Estimated based on analogs like 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol .

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group (-NHCH₃) in the target compound is electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing iodo (-I) group in 6-iodo-5-methoxypyridin-3-ol .
  • Hydrogen Bonding: The hydroxyl (-OH) and methylamino (-NHCH₃) groups in the target compound increase hydrogen-bonding capacity relative to 3-hydroxy-6-methylpyridine (-CH₃ substituent) .
  • Steric Effects: Bulky substituents (e.g., 3-methoxyphenoxy in ) reduce synthetic accessibility, as seen in discontinued products .

Physical and Chemical Properties

  • Acidity (pKa) : The hydroxyl group in pyridin-3-ol derivatives typically has a pKa between 8–10. For 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol, the pKa is 9.11 , suggesting the target compound’s hydroxyl group may exhibit similar acidity.
  • Thermal Stability : Aromatic compounds with hydroxymethylphenyl groups (e.g., ) show high boiling points (~468°C) due to increased molecular weight and intermolecular interactions. The target compound’s lower molecular weight (124.14 g/mol) likely results in lower thermal stability .

Biological Activity

6-(Methylamino)pyridin-3-OL, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C6H8N2O and features a pyridine ring substituted with a hydroxyl group and a methylamino group. Its structure can be represented as follows:

C6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor , particularly in pathways relevant to cancer and inflammation. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins.

1. Cancer Treatment

Several studies suggest that this compound derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, compounds derived from this structure have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

2. Neuropharmacology

The compound's structural resemblance to neurotransmitters positions it as a candidate for treating neurological disorders. Preliminary findings indicate potential efficacy as a modulator of glutamate receptors, which are crucial in conditions like Parkinson's disease .

Study on Anticancer Activity

A study published in Nature evaluated the cytotoxic effects of various pyridine derivatives, including this compound, against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells .

Neuroprotective Effects

In a preclinical model of Parkinson's disease, derivatives of this compound showed promise in reducing l-DOPA-induced dyskinesia. The study highlighted the compound's role as a negative allosteric modulator of mGluR5 receptors, suggesting its potential for alleviating motor symptoms associated with dopaminergic therapies .

Biological Activity Summary Table

Biological Activity Mechanism Target Reference
AnticancerInduction of apoptosisCancer cell lines
NeuroprotectiveModulation of glutamate receptorsmGluR5
Enzyme inhibitionInhibition of specific enzymesVarious metabolic pathways

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